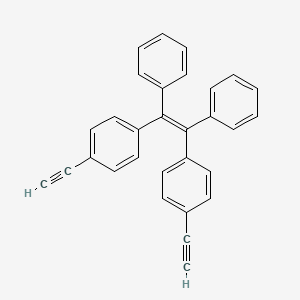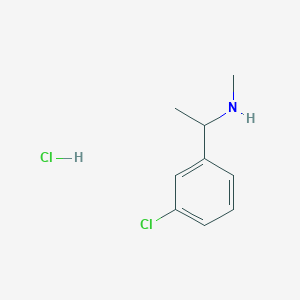
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a chlorophenyl group attached to an ethanamine backbone, with a methyl group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylacetonitrile and methylamine.
Reduction: The nitrile group of 3-chlorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with methyl iodide (CH3I) to introduce the methyl group on the nitrogen atom.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst on carbon (Pd/C) for the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization or recrystallization techniques to obtain high-purity hydrochloride salt.
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamines.
科学研究应用
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is investigated for its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
Biological Studies: It is used in research to understand its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release.
Signaling Pathways: It affects intracellular signaling pathways, leading to changes in cellular responses and functions.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A structurally similar compound with a piperazine ring instead of an ethanamine backbone.
1-(4-Chlorophenyl)-N-methylethanamine: Similar structure but with the chlorine atom at the para position.
1-(3,4-Dichlorophenyl)-N-methylethanamine: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is unique due to its specific substitution pattern and its potential pharmacological properties. Its ability to interact with multiple neurotransmitter receptors and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINQBPMFWXNSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B8180866.png)
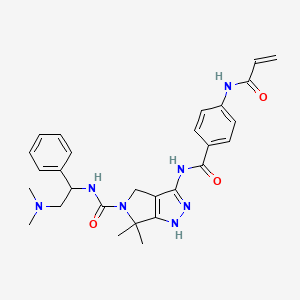
![Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate](/img/structure/B8180873.png)
![3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate](/img/structure/B8180876.png)

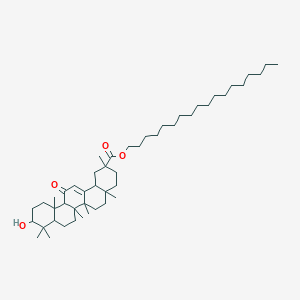
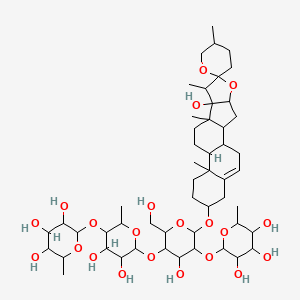
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8180907.png)
![dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8180912.png)

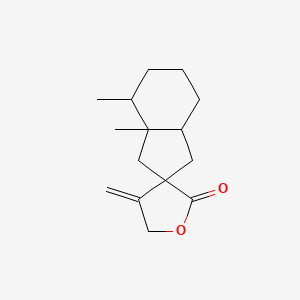
![2-[[2-[(3-Cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid](/img/structure/B8180916.png)
